REACTION_CXSMILES
|
Cl.[CH:2]12[CH2:11][CH:6]3[CH2:7][CH:8]([CH2:10][CH:4]([CH2:5]3)[CH:3]1[NH2:12])[CH2:9]2.[C:13]1([C:19]([CH3:24])([CH3:23])[C:20]([OH:22])=[O:21])[CH:18]=[CH:17][CH:16]=[CH:15][CH:14]=1.CCN(C(C)C)C(C)C>CN(C)C(=O)C>[C:20]([O-:22])(=[O:21])[CH3:19].[NH4+:12].[CH:2]12[CH2:11][CH:6]3[CH2:7][CH:8]([CH2:10][CH:4]([CH2:5]3)[CH:3]1[NH:12][C:20](=[O:21])[C:19]([CH3:23])([C:13]1[CH:18]=[CH:17][CH:16]=[CH:15][CH:14]=1)[CH3:24])[CH2:9]2 |f:0.1,5.6|
|
Name
|
|
Quantity
|
38 mg
|
Type
|
reactant
|
Smiles
|
Cl.C12C(C3CC(CC(C1)C3)C2)N
|
Name
|
|
Quantity
|
30 mg
|
Type
|
reactant
|
Smiles
|
C1(=CC=CC=C1)C(C(=O)O)(C)C
|
Name
|
O-benzotriazol-1-yl-N,N,N′N′-tetramethyluronium tetrafluoroborate
|
Quantity
|
65 mg
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
80 μL
|
Type
|
reactant
|
Smiles
|
CCN(C(C)C)C(C)C
|
Name
|
|
Quantity
|
2 mL
|
Type
|
solvent
|
Smiles
|
CN(C(C)=O)C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CONCENTRATION
|
Details
|
The reaction mixture was concentrated under reduced pressure
|
Type
|
DISSOLUTION
|
Details
|
The residue was dissolved in DMSO/MeOH (1:1, 1.5 mL)
|
Type
|
CUSTOM
|
Details
|
purified by preparative HPLC on a Waters Synmetry C8 column (25 mm×100 mm, 7 um particle size)
|
Name
|
|
Type
|
product
|
Smiles
|
C(C)(=O)[O-].[NH4+]
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MOLARITY |
Name
|
|
Type
|
product
|
Smiles
|
C12C(C3CC(CC(C1)C3)C2)NC(C(C)(C2=CC=CC=C2)C)=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |